Methyl 5-formyl-2-methylfuran-3-carboxylate
Overview
Description
Methyl 5-formyl-2-methylfuran-3-carboxylate: is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formyl group and a carboxylate ester group on the furan ring.
Mechanism of Action
Mode of Action
The mode of action of Methyl 5-formyl-2-methylfuran-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-formyl-2-methylfuran-3-carboxylate can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can also be reduced to a hydroxymethyl group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products:
Oxidation: Methyl 5-carboxy-2-methylfuran-3-carboxylate.
Reduction: Methyl 5-hydroxymethyl-2-methylfuran-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-formyl-2-methylfuran-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s derivatives have shown potential biological activities, including anticancer and antiparasitic properties. For example, certain furan derivatives have been found to inhibit insulin secretion and act as selective β-galactosidase inhibitors .
Industry: In the materials science field, furan derivatives are explored for their potential use in the production of polymers and other advanced materials .
Comparison with Similar Compounds
Methyl 5-formyl-3-methylfuran-2-carboxylate: Similar structure but with different substitution patterns.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains an amino and cyano group instead of a formyl group.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Contains an acetyl group instead of a formyl group.
Uniqueness: Methyl 5-formyl-2-methylfuran-3-carboxylate is unique due to the presence of both a formyl and a carboxylate ester group on the furan ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-formyl-2-methylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMHOHYPKKTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381562 | |
Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81661-26-9 | |
Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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